Baileyin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Baileyin is a gamma-lactone.
Scientific Research Applications
1. Steroidal Saponins in Liriope Muscari
The steroidal saponins in Liriope muscari (Decne.) L. H. Bailey, a traditional Chinese medicine, have been the subject of research for their potential health benefits. A study developed a method to analyze the major components in L. muscari roots, identifying 16 components primarily by ultra-high-performance liquid chromatography with ion-trap time-of-flight mass spectrometry. This research suggests its effectiveness in quality assessment and control of steroid saponins in L. muscari (Li et al., 2014).
2. Anti-Inflammatory Effects
The anti-inflammatory activities of aqueous extract from Radix Liriope muscari (Decne.) Bailey (Lm-a), its crude saponin fraction (Lm-s), and a major component (Lm-3) were explored. This research provides pharmacological evidence for its clinical use in treating inflammatory diseases (Tian et al., 2011).
properties
Molecular Formula |
C15H20O4 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(1R,3R,5R,7S,8Z,11S)-7-hydroxy-5,9-dimethyl-14-methylidene-4,12-dioxatricyclo[9.3.0.03,5]tetradec-8-en-13-one |
InChI |
InChI=1S/C15H20O4/c1-8-4-10(16)7-15(3)13(19-15)6-11-9(2)14(17)18-12(11)5-8/h4,10-13,16H,2,5-7H2,1,3H3/b8-4-/t10-,11-,12+,13-,15-/m1/s1 |
InChI Key |
PRFWDFBVAWMKOR-BBWOBEDSSA-N |
Isomeric SMILES |
C/C/1=C/[C@H](C[C@@]2([C@H](O2)C[C@H]3[C@H](C1)OC(=O)C3=C)C)O |
SMILES |
CC1=CC(CC2(C(O2)CC3C(C1)OC(=O)C3=C)C)O |
Canonical SMILES |
CC1=CC(CC2(C(O2)CC3C(C1)OC(=O)C3=C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.